

An In-depth Technical Guide to 2-Nonanamine

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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **2-Nonanamine**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

2-Nonanamine is a primary amine with a nine-carbon aliphatic chain. The amine group is located on the second carbon atom, making it a chiral molecule.

- Molecular Formula: C₉H₂₁N[1]
- IUPAC Name: Nonan-2-amine[1]
- Synonyms: 2-Aminononane, 2-Nonylamine[1]
- Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R)-**2-Nonanamine** and (S)-**2-Nonanamine**.

The chemical structure of **2-Nonanamine** is depicted below:

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-Nonanamine**.

Table 1: General Properties

Property	Value	Reference
Molecular Weight	143.27 g/mol	[1] [2]
CAS Number	13205-58-8 (racemate)	[1] [3]
74069-74-2 ((R)-enantiomer)	[2] [4] [5]	
Canonical SMILES	CCCCCC(C)N	[1]
InChI	InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3	[2]
InChIKey	ALXIFCUEJWCQQL-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Reference
Boiling Point	191.02 °C at 760 mmHg	[1]
73 °C at 19 mmHg	[4]	
Melting Point	< -20 °C	[4]
Density	0.791 g/cm³	[1]
0.782 g/cm³	[4]	
Refractive Index	1.4271	[1] [4]
Vapor Pressure	0.526 mmHg at 25°C	[1]
Flash Point	69.84 °C	[1]
pKa	11.10 ± 0.35 (Predicted)	[1]
logP	3.39	[1]

Synthesis of 2-Nonanamine

A common and high-yield method for the synthesis of **2-Nonanamine** is the reductive amination of 2-Nonanone.[1]

This protocol outlines a general procedure for the synthesis of **2-Nonanamine** from 2-Nonanone.

Materials:

- 2-Nonanone
- Ammonia (in methanol)
- Hydrogen gas
- Raney Nickel or Palladium on Carbon (catalyst)
- Methanol (solvent)
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus

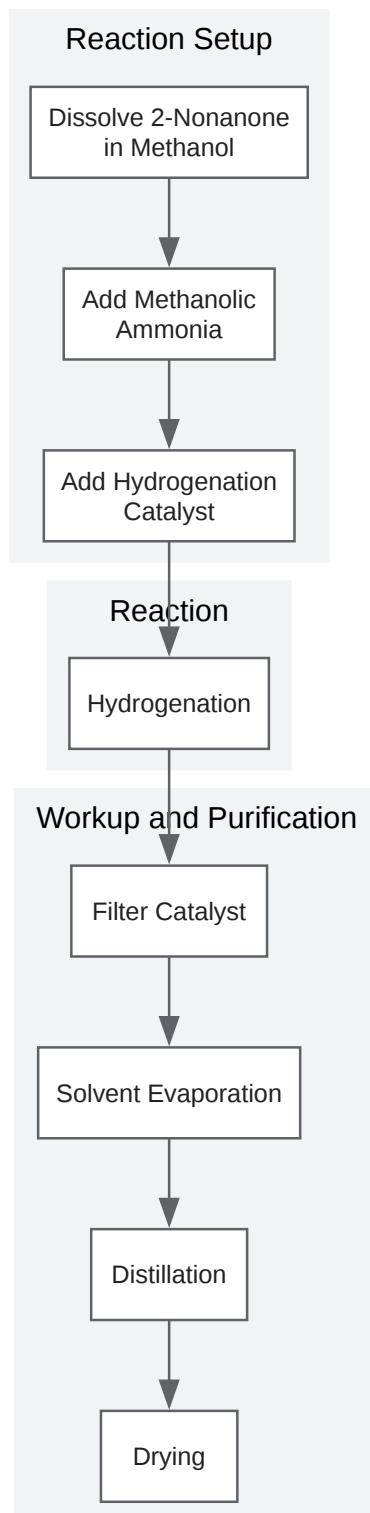
Procedure:

- In a suitable reaction vessel, dissolve 2-Nonanone in methanol.
- Add a solution of ammonia in methanol to the reaction mixture.
- Introduce the hydrogenation catalyst (e.g., Raney Nickel).
- Pressurize the reaction vessel with hydrogen gas to the desired pressure.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
- Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by distillation under reduced pressure.
- Dry the purified product over anhydrous sodium sulfate.

The following diagram illustrates the workflow for the synthesis of **2-Nonanamine**.

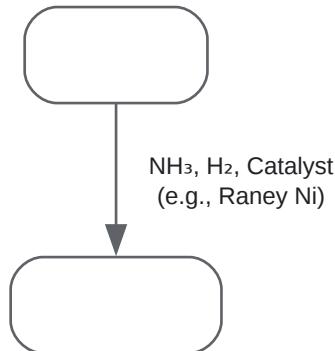
Synthesis Workflow of 2-Nonanamine

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Caption: Workflow for the synthesis of **2-Nonanamine** via reductive amination.

The signaling pathway for the synthesis is a direct conversion and can be represented as follows:

Synthesis of 2-Nonanamine



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Caption: Reductive amination of 2-Nonanone to **2-Nonanamine**.

Spectroscopic Data

Experimental spectroscopic data for **2-Nonanamine** is not readily available in public databases. The following sections provide predicted spectroscopic data based on its structure and comparison with analogous compounds.

Table 3: Predicted ^1H NMR Chemical Shifts (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{NH}_2$	1.1 - 1.6	Broad Singlet	2H
$-\text{CH}(\text{NH}_2)-$	2.6 - 2.8	Sextet	1H
$-\text{CH}_2-$ (C3)	1.2 - 1.5	Multiplet	2H
$-\text{CH}_2-$ (C4-C8)	1.2 - 1.4	Multiplet	10H
$-\text{CH}_3$ (C1)	1.0 - 1.2	Doublet	3H
$-\text{CH}_3$ (C9)	0.8 - 0.9	Triplet	3H

Note: The chemical shift of the $-\text{NH}_2$ protons is concentration and temperature-dependent and will disappear upon D_2O exchange.

Table 4: Predicted ^{13}C NMR Chemical Shifts (Solvent: CDCl_3)

Assignment	Predicted Chemical Shift (δ , ppm)
C2	49 - 51
C3	39 - 41
C1	23 - 25
C4	29 - 31
C7	31 - 33
C5	25 - 27
C6	22 - 24
C8	13 - 15
C9	13 - 15

Table 5: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (aliphatic)	2850 - 2960	Strong
N-H Bend (scissoring)	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

The following are generalized protocols for the spectroscopic analysis of **2-Nonanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nonanamine** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of neat liquid **2-Nonanamine** can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-600 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of **2-Nonanamine** into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.
- Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. A key fragment would be the loss of a heptyl radical to give a peak at m/z 44.

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